Sorbitan Sesquioleate: A Comprehensive Technical Guide for Researchers and Formulation Scientists
Sorbitan Sesquioleate: A Comprehensive Technical Guide for Researchers and Formulation Scientists
An in-depth exploration of the chemical structure, physicochemical properties, synthesis, and analytical methodologies of Sorbitan Sesquioleate, a widely utilized non-ionic surfactant in the pharmaceutical and cosmetic industries.
Sorbitan Sesquioleate is a complex mixture of partial esters of sorbitol and its anhydrides with oleic acid, valued for its exceptional emulsifying and stabilizing properties.[1] With a characteristically low Hydrophile-Lipophile Balance (HLB), it is particularly effective in the formation and stabilization of water-in-oil (W/O) emulsions.[1] This technical guide provides a detailed overview of Sorbitan Sesquioleate for researchers, scientists, and drug development professionals, encompassing its chemical identity, physicochemical characteristics, synthesis, and relevant experimental protocols.
Chemical Structure and Identity
Sorbitan Sesquioleate is not a single chemical entity but rather a mixture of molecules. The "sesqui" prefix indicates that, on average, there are one and a half oleic acid molecules esterified to each sorbitan molecule. The sorbitan moiety itself is derived from the dehydration of sorbitol, a sugar alcohol.[2] The lipophilic character is imparted by the long hydrocarbon chain of oleic acid, while the hydroxyl groups on the sorbitan ring provide hydrophilicity.
The general synthesis involves the esterification of sorbitol with oleic acid.[3] This process typically begins with the dehydration of sorbitol to form sorbitan (1,4-anhydro-D-sorbitol), which is then reacted with oleic acid.[1] The resulting product is a complex mixture of mono- and di-esters of oleic acid with sorbitol and its anhydrides.[4]
Common synonyms for Sorbitan Sesquioleate include Span® 83, Arlacel™ 83, and its CAS number is 8007-43-0.[5]
Physicochemical Properties
The functional properties of Sorbitan Sesquioleate as an emulsifier are dictated by its physicochemical characteristics. A summary of these properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C66H126O16 (representative) | [5] |
| Molecular Weight | ~1175.7 g/mol (representative) | [5] |
| Appearance | Pale yellow to brownish-yellow viscous liquid or paste | [4][5][6] |
| HLB (Hydrophile-Lipophile Balance) Value | Approximately 3.7 - 4.7 | [1][6] |
| Solubility | Insoluble in cold and hot water; Soluble in mineral oil, ethyl acetate, fatty oils, and ethanol (slightly) | [2][4][6] |
| Density | Approximately 0.989 - 0.993 g/mL at 25 °C | [2][4] |
| Refractive Index | ~1.478 at 20 °C | [4][5] |
| Acid Value | ≤ 14.0 mg KOH/g | [7] |
| Saponification Value | 143 - 165 mg KOH/g | [7] |
| Hydroxyl Value | 182 - 220 mg KOH/g | [7] |
| Moisture Content | ≤ 1.5% | [7] |
Synthesis of Sorbitan Sesquioleate
The industrial production of Sorbitan Sesquioleate is typically achieved through the direct esterification of sorbitol with oleic acid at elevated temperatures and in the presence of a catalyst.
Below is a diagram illustrating the general workflow for the synthesis of Sorbitan Sesquioleate.
Experimental Protocol: Laboratory-Scale Synthesis
Objective: To synthesize Sorbitan Sesquioleate via the direct esterification of sorbitol and oleic acid.
Materials:
-
Sorbitol
-
Oleic acid
-
p-Toluenesulfonic acid (catalyst)
-
Nitrogen gas supply
-
Round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser
-
Heating mantle
Procedure:
-
Charge the round-bottom flask with sorbitol and oleic acid in a molar ratio of approximately 1:1.5.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.5% by weight of reactants).
-
Begin stirring and purge the system with nitrogen to create an inert atmosphere, preventing oxidation.
-
Heat the mixture gradually to 180-220°C using the heating mantle.
-
Water produced during the dehydration of sorbitol and the esterification reaction will be collected in the Dean-Stark apparatus.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value stabilizes at a low level.
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Once the reaction is complete, cool the mixture to below 100°C.
-
The crude Sorbitan Sesquioleate can be purified by neutralizing the catalyst with a base (e.g., sodium carbonate), followed by filtration and vacuum stripping to remove any remaining volatile impurities.
Analytical and Quality Control Methodologies
Several analytical techniques are employed to characterize Sorbitan Sesquioleate and ensure its quality.
Determination of Hydrophile-Lipophile Balance (HLB) Value
The HLB value is a critical parameter that indicates the emulsifying characteristics of a surfactant. For non-ionic surfactants like Sorbitan Sesquioleate, the Griffin's method is a common theoretical approach. Experimentally, the HLB can be determined using methods such as the water number method or by analyzing the saponification and acid values.
Experimental Protocol: HLB Determination by Saponification
Principle: This method is based on the chemical analysis of the ester. The saponification value relates to the total ester content (both hydrophilic and lipophilic portions), while the acid value of the fatty acid component represents the lipophilic portion. The HLB is calculated using the formula: HLB = 20 * (1 - S/A), where 'S' is the saponification value of the ester and 'A' is the acid value of the fatty acid.[8]
Procedure:
-
Determination of Saponification Value (S):
-
Accurately weigh a known amount of Sorbitan Sesquioleate into a flask.
-
Add a known excess of alcoholic potassium hydroxide solution.
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Reflux the mixture for a specified time to ensure complete saponification.
-
Titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid using a suitable indicator (e.g., phenolphthalein).
-
Perform a blank titration without the sample.
-
Calculate the saponification value (mg KOH/g of sample).
-
-
Determination of Acid Value of the Fatty Acid (A):
-
Hydrolyze a separate sample of Sorbitan Sesquioleate to liberate the oleic acid.
-
Isolate and purify the oleic acid.
-
Dissolve a known weight of the isolated oleic acid in a suitable solvent (e.g., neutralized ethanol).
-
Titrate with a standardized potassium hydroxide solution using phenolphthalein as an indicator.
-
Calculate the acid value (mg KOH/g of fatty acid).
-
-
Calculation of HLB:
-
Substitute the determined S and A values into the formula: HLB = 20 * (1 - S/A).
-
Evaluation of Emulsion Stability
The primary function of Sorbitan Sesquioleate is to stabilize emulsions. Therefore, assessing the stability of an emulsion prepared with it is a crucial quality control step.
Below is a diagram illustrating a typical workflow for evaluating emulsion stability.
Experimental Protocol: Accelerated Stability Testing by Centrifugation
Objective: To assess the physical stability of a water-in-oil emulsion stabilized with Sorbitan Sesquioleate under accelerated conditions.
Materials:
-
Pre-formulated water-in-oil emulsion containing Sorbitan Sesquioleate.
-
Centrifuge tubes.
-
Laboratory centrifuge.
Procedure:
-
Fill identical centrifuge tubes with the emulsion to a fixed mark.
-
Place the tubes in the centrifuge, ensuring they are balanced.
-
Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
After centrifugation, carefully remove the tubes and visually inspect for any signs of instability, such as:
-
Creaming: The formation of a concentrated layer of the dispersed phase.
-
Coalescence: The merging of droplets to form larger ones.
-
Breaking (Phase Separation): The complete separation of the oil and water phases.
-
-
Quantify the degree of separation by measuring the volume or height of any separated layers.
-
Compare the results to a control or reference formulation to evaluate the relative stability.
Applications in Research and Drug Development
Sorbitan Sesquioleate is extensively used as a water-in-oil emulsifier and stabilizer in a variety of pharmaceutical and cosmetic formulations, including:
-
Topical Preparations: Creams, lotions, and ointments where it helps to create a stable and elegant product with good spreadability.[4][6]
-
Parenteral Formulations: In some cases, it can be used in the formulation of intramuscular injections.
-
Drug Delivery Systems: Its emulsifying properties are valuable in the development of novel drug delivery systems, such as nanoemulsions and microemulsions, to enhance the solubility and bioavailability of poorly water-soluble drugs.
Conclusion
Sorbitan Sesquioleate is a versatile and widely employed non-ionic surfactant with a well-established role in the formulation of water-in-oil emulsions. A thorough understanding of its chemical structure, physicochemical properties, and the experimental methodologies for its characterization is essential for researchers and formulation scientists to effectively utilize this excipient in the development of stable and efficacious products. The data and protocols presented in this guide provide a solid foundation for the informed application of Sorbitan Sesquioleate in scientific research and product development.
References
- 1. Sorbitan Sesquioleate | Non-Ionic Surfactant [benchchem.com]
- 2. sorbitan sesquioleate | CAS#:8007-43-0 | Chemsrc [chemsrc.com]
- 3. Sorbitan Sesquioleate - CD Formulation [formulationbio.com]
- 4. Sorbitan sesquioleate | 8007-43-0 [chemicalbook.com]
- 5. Cas 8007-43-0,SORBITAN SESQUIOLEATE | lookchem [lookchem.com]
- 6. SORBITAN SESQUILOLEATE - Ataman Kimya [atamanchemicals.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]
